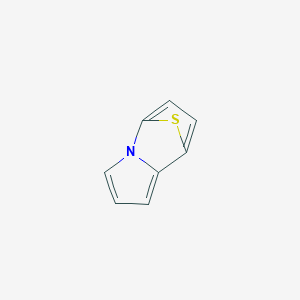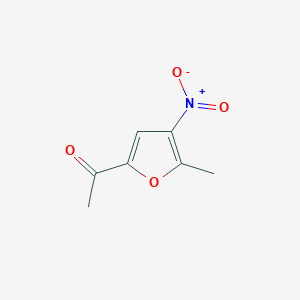
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- is an organic compound with the molecular formula C7H7NO4 It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and methyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- typically involves the nitration of 5-methyl-2-furancarboxaldehyde followed by oxidation. The nitration process introduces the nitro group at the 4-position of the furan ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring structure also plays a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethanone, 1-(5-methyl-2-furanyl)-: Similar structure but lacks the nitro group.
1-(5-methyl-2-nitro-3-phenyl-2,3-dihydrofuran-4-yl)ethanone: Contains a phenyl group and a dihydrofuran ring.
Uniqueness
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- is unique due to the presence of both nitro and methyl groups on the furan ring, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for forming various derivatives, while the methyl group influences its stability and solubility.
This compound’s unique combination of functional groups and its versatile reactivity make it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
1-(5-methyl-4-nitrofuran-2-yl)ethanone |
InChI |
InChI=1S/C7H7NO4/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3H,1-2H3 |
InChIキー |
GUWFCFRFVZORHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(O1)C(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


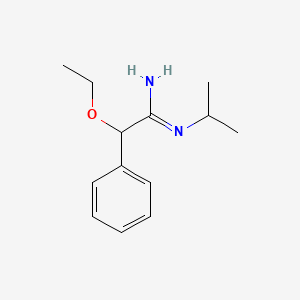
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
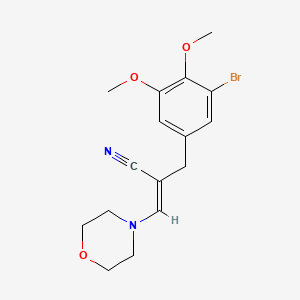
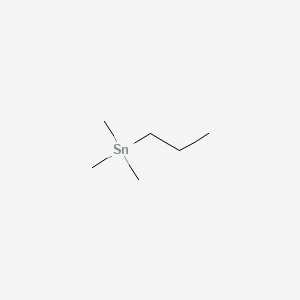
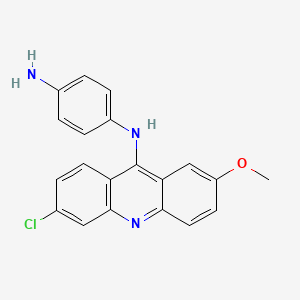
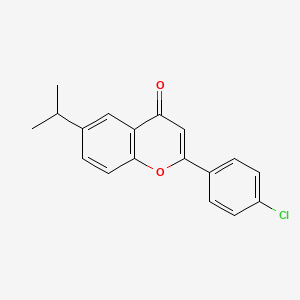
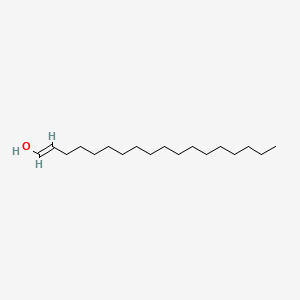
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
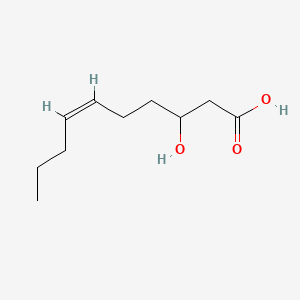
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
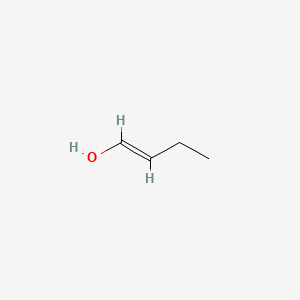
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)
